molecular formula C15H23NO B14357796 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol CAS No. 92725-50-3

1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol

Cat. No.: B14357796
CAS No.: 92725-50-3
M. Wt: 233.35 g/mol
InChI Key: RYPSBFVYGXWHFL-UHFFFAOYSA-N
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Description

1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol is an organic compound that features a cyclopentanol moiety attached to a benzyl group, which is further substituted with a dimethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is prepared by reacting benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide.

    Cyclopentanol Attachment: The benzyl intermediate is then reacted with cyclopentanone in the presence of a reducing agent like sodium borohydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl and cyclopentanol moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[(Dimethylamino)methyl]benzyl}cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclopentanol.

    1-{2-[(Dimethylamino)methyl]benzyl}cyclopropanol: Contains a cyclopropanol group, resulting in different chemical properties.

    1-{2-[(Dimethylamino)methyl]benzyl}cyclobutanol: Features a cyclobutanol moiety, leading to variations in reactivity and applications.

Uniqueness

1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

92725-50-3

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopentan-1-ol

InChI

InChI=1S/C15H23NO/c1-16(2)12-14-8-4-3-7-13(14)11-15(17)9-5-6-10-15/h3-4,7-8,17H,5-6,9-12H2,1-2H3

InChI Key

RYPSBFVYGXWHFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1CC2(CCCC2)O

Origin of Product

United States

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